ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Description
Ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate is an aromatic ester-amide hybrid compound characterized by:
- Core structure: Ethyl benzoate backbone.
- Substituents: A 2-chloro-4-nitrobenzoyl group linked via an amide bond at the para position of the benzoate ring.
- Molecular formula: C₁₆H₁₃ClN₂O₅ (molecular weight: 348.74 g/mol) .
This compound is structurally related to several derivatives in the literature, which differ in halogen placement (e.g., Cl, F), nitro group positioning, or additional functional groups (e.g., phenoxy, aminoalkyl chains). Below, we compare its properties and activities with key analogs.
Properties
IUPAC Name |
ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-5-11(6-4-10)18-15(20)13-8-7-12(19(22)23)9-14(13)17/h3-9H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRROJKBHPSQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical differences in substituents and properties:
Notes:
- Substituent effects: The 2-chloro-4-nitro group in the target compound introduces strong electron-withdrawing effects, influencing solubility (lower XLogP3 compared to dichlorophenoxy analogs) and reactivity.
- Spectral distinctions : Aromatic proton shifts in NMR vary with substituent positions (e.g., 2-F vs. 2-Cl), while MS data confirm molecular ion peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
